N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound notable for its potential applications in pharmaceutical research. The compound's molecular formula is and it has a molecular weight of approximately 552.64 g/mol . This compound is classified under heterocyclic compounds due to the presence of multiple rings containing nitrogen and sulfur atoms.
The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide typically involves several steps:
These synthesis methods require careful control of reaction conditions such as temperature, solvent choice, and reaction times to ensure high yields and purity of the final compound.
The molecular structure of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide can be described using various identifiers:
InChI=1S/C29H24N4O3S3/c1-19(30)22(34)31(32)26(35)27(36)28(38)29(20(1)33)25(37)24(18-12-15(21)16(14)13-18)11-10-17(18)9-8
.
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
.
This structure showcases a complex arrangement of fused rings that contribute to its unique chemical properties.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility.
The mechanism of action for N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is not fully elucidated but may involve:
Detailed studies involving kinetic assays and binding affinity measurements are necessary to confirm these mechanisms.
The physical and chemical properties of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(furan-2-y)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin - 2 - yl]sulfanylacetamide include:
Further characterization techniques such as NMR spectroscopy and mass spectrometry can provide additional insights into these properties.
N-(3-cyano-5,6,7,8-tetrahydro - 4H-cyclohepta[b]thiophen - 2 - yl)- 2 - [5 - (furan - 2 - yl)- 4 - oxo - 3 - prop - 2 - enylthieno[2 , 3 - d] pyrimidin - 2 - yl ] sulfanylacetamide has potential applications in scientific research including:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2